Methyl 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
Description
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Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 1,2-dimethyl-4-oxoquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-6-12(15)10-7-9(13(16)17-3)4-5-11(10)14(8)2/h4-7H,1-3H3 |
InChI Key |
HTANMSYFYZWLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS Number: 1210431-57-4) is a compound belonging to the class of quinoline derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an inhibitor of viral replication and has shown promise in anticancer applications.
Antiviral Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, methylated quinoline derivatives have been evaluated for their ability to inhibit Hepatitis B Virus (HBV) replication. In vitro experiments revealed that certain derivatives can effectively reduce HBV replication at concentrations as low as 10 µM .
Table 1: Antiviral Activity of Quinoline Derivatives
| Compound | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Methyl 1,2-dimethyl-4-oxo... | 10 | 85 |
| Other Quinoline Derivative A | 10 | 75 |
| Other Quinoline Derivative B | 10 | 60 |
Anticancer Potential
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. The compound has shown cytotoxic effects against several types of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : The compound had an IC50 value of approximately 15 µM, indicating effective cytotoxicity.
- Mechanism : Apoptotic pathways were activated as evidenced by increased levels of caspase activity and PARP cleavage.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the methyl groups and carboxylate functionalities significantly influence their potency against various biological targets.
Table 2: Structure Activity Relationship Findings
| Modification | Biological Activity |
|---|---|
| Addition of Methyl Group | Increased potency |
| Carboxylate Group Modification | Enhanced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
